AST5902 mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

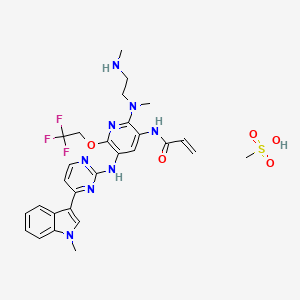

Molecular Formula |

C28H33F3N8O5S |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C27H29F3N8O2.CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4) |

InChI Key |

NQBRKLBKHDKWJB-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AST5902 Mesylate: A Novel EGFR Inhibitor Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902, the principal and pharmacologically active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) Alflutinib (also known as Furmonertinib, AST2818), has demonstrated significant antineoplastic activity. This technical guide provides a comprehensive overview of AST5902 mesylate, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Introduction

AST5902 is the N-desmethyl metabolite of Alflutinib, a potent and selective inhibitor of EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1] Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form AST5902.[2][3] Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[1] Notably, AST5902 exhibits a similar activity and selectivity profile to its parent compound.[4] This guide will focus on the technical aspects of this compound, providing a detailed resource for the scientific community.

Chemical Properties and Formulation

| Property | Value | Reference |

| Chemical Name | N-(5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(methyl(2-(methylamino)ethyl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide methanesulfonate | N/A |

| Molecular Formula | C28H32F3N9O2 · CH4O3S | N/A |

| Molecular Weight | 687.7 g/mol | N/A |

| Formulation | Commonly available as a mesylate salt. | N/A |

Mechanism of Action: Targeting the EGFR Signaling Pathway

AST5902, as an active metabolite of a third-generation EGFR TKI, targets the ATP-binding site of the EGFR kinase domain. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Preclinical Data

In Vitro Kinase and Cell-Based Assays

AST5902 has been evaluated for its inhibitory activity against wild-type EGFR and various EGFR mutations. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Cell Line | Mutation Type | AST5902 IC50 (nM) | Alflutinib (Furmonertinib) IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| EGFR | N/A | Kinase Assay | 6.9 | 1.9 | N/A | [4] |

| EGFR L858R | N/A | Kinase Assay | 2.9 | 1.2 | N/A | [4] |

| EGFR T790M/L858R | N/A | Kinase Assay | 0.92 | 1 | N/A | [4] |

| WT EGFR | A431 | Cell-based Assay | 273.1 | 162.6 | 471.6 | [4] |

| EGFR Exon 19 Del | PC-9 | Cell-based Assay | 6.1 | 3.3 | 12.9 | [4] |

Experimental Protocols

A mobility shift kinase assay is a common method to determine the IC50 of a kinase inhibitor. While the specific proprietary protocol for AST5902 is not publicly available, a general methodology is as follows:

-

Reaction Setup: A reaction mixture is prepared containing the purified EGFR kinase domain (wild-type or mutant), a fluorescently labeled peptide substrate, ATP, and a reaction buffer.

-

Inhibitor Addition: Serially diluted concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for kinase activity.

-

Termination: The reaction is stopped by adding a termination buffer containing EDTA.

-

Electrophoresis: The reaction products are separated by microfluidic capillary electrophoresis. The phosphorylated and unphosphorylated peptide substrates will migrate at different rates.

-

Data Analysis: The amount of phosphorylated product is quantified by fluorescence detection. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell viability assays are used to assess the cytotoxic effects of a compound on cancer cell lines. A general protocol is provided below:

-

Cell Seeding: Cancer cells (e.g., PC-9, A431) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[5][6]

-

Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Metabolism and Pharmacokinetics

AST5902 is the N-desmethyl metabolite of Alflutinib, formed primarily through the action of CYP3A4.[2][3]

References

- 1. allist.com.cn [allist.com.cn]

- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arrivent.com [arrivent.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of AST5902 Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide provides an in-depth exploration of the mechanism of action of AST5902 mesylate, focusing on its role in inhibiting the EGFR signaling pathway, a critical driver in the pathogenesis of non-small cell lung cancer (NSCLC). This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals. In preclinical studies, AST5902, along with its parent compound, has demonstrated potent and selective inhibition of activating EGFR mutations, including the T790M resistance mutation, while exhibiting lower activity against wild-type EGFR, which is indicative of a favorable safety profile.[1]

Introduction: The Role of EGFR in Non-Small Cell Lung Cancer

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of its tyrosine kinase domain, driving oncogenesis. First and second-generation EGFR-TKIs have shown clinical efficacy; however, the emergence of resistance mechanisms, most notably the T790M "gatekeeper" mutation, has limited their long-term effectiveness. Third-generation EGFR-TKIs were developed to overcome this resistance.

This compound: A Key Active Metabolite

AST5902 is the primary metabolite of Alflutinib, formed via metabolism by the cytochrome P450 enzyme CYP3A4.[1] Clinical pharmacokinetic studies have demonstrated that at steady state, the exposure to AST5902 is comparable to that of the parent drug, Alflutinib, and both moieties contribute to the overall pharmacological activity.[2]

Core Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The fundamental mechanism of action of AST5902 is the inhibition of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, AST5902 blocks the autophosphorylation and activation of the receptor. This, in turn, disrupts downstream signaling cascades that are crucial for tumor cell growth and survival.

Downstream Signaling Pathways Affected by AST5902

The inhibition of EGFR by AST5902 leads to the downregulation of several key signaling pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. By inhibiting EGFR, AST5902 prevents the activation of RAS and the subsequent phosphorylation cascade, leading to cell cycle arrest.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation. AST5902-mediated EGFR inhibition prevents the activation of PI3K and AKT, ultimately promoting apoptosis.

The following diagram illustrates the EGFR signaling pathway and the point of intervention by AST5902.

Data Presentation: Inhibitory Activity of Alflutinib and AST5902

While specific IC50 values for AST5902 against a comprehensive panel of EGFR mutations are not publicly available in the reviewed literature, preclinical data for the parent compound, Alflutinib, and qualitative descriptions of AST5902's activity provide valuable insights.

Table 1: Preclinical Inhibitory Activity of Alflutinib against Uncommon EGFR Mutations

| EGFR Mutation | Cell Line | IC50 (nM) of Alflutinib |

|---|---|---|

| G719S | Ba/F3 | 12.4 |

| S768I | Ba/F3 | 21.6 |

| L861Q | Ba/F3 | 3.8 |

Data from a preclinical study.[1]

Qualitative data suggests that AST5902 possesses similar or even improved potency against classical and other activating EGFR mutations when compared to osimertinib.[3] Both Alflutinib and AST5902 demonstrate a lower inhibitory effect on wild-type EGFR, which is a key characteristic of third-generation inhibitors aimed at reducing toxicity.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of EGFR inhibitors like AST5902.

EGFR Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of AST5902 on the enzymatic function of purified EGFR kinase domains (wild-type and various mutant forms).

Methodology:

-

Reagents: Purified recombinant human EGFR kinase domains (e.g., wild-type, L858R, Exon 19 deletion, T790M), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer.

-

Procedure: a. Prepare a reaction mixture containing the EGFR kinase, substrate, and assay buffer in a 96-well plate. b. Add serial dilutions of this compound to the wells. c. Initiate the kinase reaction by adding a predetermined concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

-

Data Analysis: The concentration of AST5902 that inhibits 50% of the EGFR kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of AST5902 on the viability and proliferation of cancer cell lines harboring different EGFR mutations.

Methodology:

-

Cell Lines: A panel of NSCLC cell lines with known EGFR status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A549 for wild-type EGFR).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.

-

Data Analysis: Calculate the concentration of AST5902 that inhibits cell proliferation by 50% (IC50) by plotting the percentage of cell viability against the drug concentration.

Conclusion

This compound, as the primary active metabolite of Alflutinib, is a potent inhibitor of mutant EGFR, including the clinically significant T790M resistance mutation. Its mechanism of action centers on the blockade of the EGFR signaling pathway, leading to the suppression of downstream cascades that drive tumor cell proliferation and survival. The selectivity of AST5902 for mutant over wild-type EGFR underscores its potential as a targeted therapy with a favorable therapeutic window. Further research providing detailed quantitative data on the inhibitory profile of AST5902 will be invaluable for the continued development and clinical application of this therapeutic agent.

References

AST5902 Mesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 mesylate is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is an irreversible and highly selective inhibitor of EGFR, developed for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations, including the T790M resistance mutation.[1][2][3] Preclinical and clinical studies have demonstrated that AST5902 exhibits a similar inhibitory profile and contributes significantly to the overall anti-tumor efficacy of alflutinib.[1][4] At steady state during alflutinib administration, the exposure to AST5902 is comparable to that of the parent drug.[2] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.

Mechanism of Action

AST5902, like its parent compound alflutinib, is a third-generation EGFR inhibitor. These inhibitors are designed to selectively target EGFR harboring activating mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] The mechanism involves the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[4] This targeted inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.[6]

The chemical structures of alflutinib and its active metabolite AST5902 are shown below.

Figure 1: Chemical Structures of Alflutinib and AST5902.

Quantitative Data

The inhibitory activity of AST5902 has been quantified through various preclinical assays. The following tables summarize the available data on its potency against different kinases and cell lines.

Table 1: Kinase Inhibition Profile of AST5902

This table presents the half-maximal inhibitory concentration (IC50) values of AST5902 against a panel of kinases, as determined by a mobility shift assay.[4]

| Kinase Target | AST5902 IC50 (nM) |

| EGFR | 6.9 |

| EGFR_L858R | 2.9 |

| EGFR_T790M_L858R | 0.92 |

| ALK | 519 |

| BLK | 581 |

| BRK | >1000 |

| BTK | 276 |

Table 2: Cell-Based Inhibitory Activity of AST5902

This table summarizes the IC50 values of AST5902 in various cell lines harboring different EGFR and HER2 mutations, as determined by cell viability assays.[4]

| Cell Line | Mutation Type | AST5902 IC50 (nM) |

| A431 | WT EGFR | 273.1 |

| PC-9 | EGFR del19 | Not Reported |

| H1975 | EGFR L858R/T790M | Not Reported |

| Ba/F3 | EGFR G719S | Not Reported |

| Ba/F3 | EGFR L861Q | Not Reported |

| Ba/F3 | EGFR S768I | Not Reported |

| Ba/F3 | HER2 exon 20 insertion | Not Reported |

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments involving AST5902 are not publicly available, this section outlines the general methodologies for the key assays used in its preclinical characterization, based on standard practices in the field.

Kinase Inhibition Assay (Mobility Shift Assay)

A mobility shift assay is a common method to determine the inhibitory activity of a compound against a purified kinase.

Principle: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The separation of the phosphorylated and non-phosphorylated substrate is achieved based on differences in their mobility in a microfluidic device.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the purified EGFR kinase (wild-type or mutant), a specific peptide substrate, ATP, and the test compound (AST5902) at various concentrations.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

-

Separation and Detection: The reaction products are then introduced into a microfluidic chip. An electric field is applied, causing the substrate and product to migrate at different velocities due to differences in charge and/or size. The amount of phosphorylated and non-phosphorylated substrate is quantified, often by fluorescence.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

Cell viability assays are used to assess the effect of a compound on the proliferation and survival of cancer cells.

Principle: These assays rely on measuring a parameter that is proportional to the number of viable cells, such as metabolic activity or ATP content.

General Protocol (using a tetrazolium-based reagent like MTT or MTS):

-

Cell Seeding: Cancer cell lines (e.g., PC-9, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of AST5902 and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A tetrazolium-based reagent is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

-

Incubation and Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from the resulting dose-response curves.

In Vivo Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

General Protocol:

-

Cell Implantation: A suspension of human NSCLC cells (e.g., PC-9) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control and AST5902 at various doses).

-

Drug Administration: AST5902 is administered to the mice, typically orally, on a defined schedule (e.g., once daily).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Data Analysis: The tumor growth curves for each treatment group are plotted. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Visualizations

EGFR Signaling Pathway Inhibition by AST5902

The following diagram illustrates the mechanism of action of AST5902 within the EGFR signaling cascade.

Caption: AST5902 inhibits EGFR signaling, blocking downstream pathways.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the general workflow for the preclinical assessment of an EGFR inhibitor like AST5902.

Caption: Workflow for preclinical evaluation of AST5902.

Conclusion

This compound, as the primary active metabolite of alflutinib, is a potent and selective third-generation EGFR inhibitor. Its significant contribution to the anti-tumor activity of alflutinib highlights its importance in the treatment of EGFR-mutated NSCLC, particularly in cases with acquired resistance to earlier-generation TKIs. The data presented in this guide underscore the robust preclinical profile of AST5902 and provide a foundational understanding for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into its detailed molecular interactions and downstream signaling effects will continue to enhance our understanding of its therapeutic potential.

References

- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. allist.com.cn [allist.com.cn]

- 4. arrivent.com [arrivent.com]

- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Alflutinib and its Active Metabolite AST5902: A Technical Guide for Researchers

An In-depth Overview of a Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer

Introduction

Alflutinib (also known as furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2][3] This technical guide provides a comprehensive overview of alflutinib and its principal active metabolite, AST5902, for researchers, scientists, and drug development professionals. The document details their mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols.

Alflutinib is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][4] The drug is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolite AST5902.[5][6] Both alflutinib and AST5902 contribute to the overall pharmacological activity of the drug.[6][7]

Mechanism of Action

Alflutinib and its active metabolite AST5902 are potent and irreversible inhibitors of EGFR tyrosine kinase.[8] They selectively target EGFR mutations, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4][8] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

The binding of alflutinib to the ATP-binding site of the EGFR kinase domain is irreversible, leading to a sustained inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[8] By blocking these pathways, alflutinib and AST5902 induce apoptosis and inhibit tumor growth in EGFR-mutated NSCLC.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for alflutinib and AST5902, encompassing clinical efficacy and pharmacokinetic parameters.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC

| Clinical Endpoint | Result | 95% Confidence Interval | Clinical Study |

| Objective Response Rate (ORR) | |||

| Dose-Expansion Study (40-240 mg) | 76.7% | - | NCT03127449[1] |

| Phase IIb Study (80 mg) | 73.6% | 67.3–79.3% | ALSC003 (NCT03452592)[9] |

| Phase II Pivotal Study | 74% | 68-80% | -[3] |

| Disease Control Rate (DCR) | |||

| at 6 weeks | 87.3% | 82.1-91.4% | ALSC003 (NCT03452592)[9] |

| at 12 weeks | 82.3% | 76.6-87.1% | ALSC003 (NCT03452592)[9] |

| Progression-Free Survival (PFS) | |||

| Median PFS | 7.6 months | 7.0–NA | ALSC003 (NCT03452592)[9] |

| Median PFS | 9.6 months | 8.2-9.7 | Phase II Pivotal Study[3] |

Table 2: Pharmacokinetic Interactions of Alflutinib and AST5902

| Co-administered Drug | Effect on Alflutinib | Effect on AST5902 | Study Population |

| Rifampicin (Strong CYP3A4 Inducer) | AUC0-∞ ↓ 86% Cmax ↓ 60% | AUC0-∞ ↓ 17% Cmax ↑ 1.09-fold | Healthy Volunteers[6][10] |

| Itraconazole (Strong CYP3A4 Inhibitor) | AUC0-∞ ↑ 2.22-fold Cmax ↑ 1.23-fold | AUC0-∞ ↓ Cmax ↓ | Healthy Volunteers[11] |

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of alflutinib and AST5902.

EGFR Kinase Inhibition Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50 values) of compounds against EGFR kinase activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human EGFR protein (wild-type and mutant forms).

-

ATP.

-

Peptide substrate (e.g., Poly (Glu4, Tyr1)).

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, 40 μg/mL BSA).[12]

-

Alflutinib, AST5902, and control inhibitors.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

-

Procedure: a. Prepare serial dilutions of alflutinib, AST5902, and control compounds. b. In a 384-well plate, add the EGFR enzyme to the kinase assay buffer. c. Add the diluted compounds to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.[13] d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[13] e. Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[14][15] f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP quantification.[15] g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Cell Proliferation Assay

This assay assesses the effect of alflutinib and AST5902 on the growth of cancer cell lines.

Protocol:

-

Reagents and Materials:

-

NSCLC cell lines with relevant EGFR mutations (e.g., A549, NCI-H1975).

-

Cell culture medium and supplements.

-

Alflutinib, AST5902, and vehicle control (e.g., DMSO).

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

96-well plates.

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of alflutinib, AST5902, or vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours).[13] d. Add the cell proliferation reagent to each well according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of cell growth inhibition and determine the GI50/IC50 values.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to measure the inhibition of EGFR phosphorylation in cells treated with alflutinib or AST5902.

Protocol:

-

Reagents and Materials:

-

NSCLC cell lines.

-

Alflutinib, AST5902, and vehicle control.

-

EGF (Epidermal Growth Factor).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).

-

Chemiluminescent substrate.

-

-

Procedure: a. Culture cells to near confluence and serum-starve them overnight. b. Treat the cells with various concentrations of alflutinib, AST5902, or vehicle for a specified duration (e.g., 1 hour).[16] c. Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[16] d. Wash the cells with ice-cold PBS and lyse them on ice. e. Determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a membrane.[17] g. Block the membrane and incubate with the primary antibody overnight at 4°C.[17] h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of alflutinib in a living organism.

Protocol:

-

Reagents and Materials:

-

Procedure: a. Subcutaneously implant NSCLC cells or tumor fragments into the flank of the mice.[18] b. Monitor tumor growth until they reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer alflutinib, AST5902, or vehicle orally once daily.[9] e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the point of inhibition by Alflutinib/AST5902.

Experimental Workflow Diagram: Western Blot for p-EGFR

References

- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. What is Alflutinib Mesylate used for? [synapse.patsnap.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. promega.com [promega.com]

- 15. promega.com.cn [promega.com.cn]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AST5902 Mesylate

This technical guide provides a comprehensive overview of AST5902 mesylate, the principal active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Alflutinib (also known as Furmonertinib or AST2818). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, pharmacology, and relevant experimental data.

Core Compound Details

AST5902 is the N-desmethyl metabolite of Alflutinib, a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) following treatment with earlier-generation EGFR tyrosine kinase inhibitors (TKIs).[1] AST5902 itself exhibits significant antineoplastic activity, contributing substantially to the overall therapeutic effect of its parent drug.[1]

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2412155-75-8 | N/A |

| Molecular Formula | C28H33F3N8O5S | N/A |

| Molecular Weight | 650.67 g/mol | N/A |

The chemical structure of AST5902 is derived from Alflutinib through N-demethylation. The structure of Alflutinib consists of a pyridine core linked to a trifluoro-ethoxy group, an acrylamide warhead for covalent binding, and a substituted pyrimidine ring bearing a methyl-indole moiety. The metabolic conversion to AST5902 occurs at the dimethylaminoethyl-methylamino side chain.

Mechanism of Action and Signaling Pathway

As a third-generation EGFR inhibitor, AST5902 functions by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation is facilitated by the acrylamide group. The unique trifluoro-ethoxypyridine group of Alflutinib and AST5902 enhances the interaction with hydrophobic residues within the EGFR kinase domain, contributing to its high potency against various EGFR mutants.[2]

By inhibiting the kinase activity of mutant EGFR, AST5902 blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis. The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to a reduction in cell proliferation.

-

PI3K-AKT-mTOR Pathway: Blocking this cascade promotes apoptosis and inhibits cell survival signals.

-

JAK/STAT Pathway: Interruption of this pathway can also contribute to reduced cell survival and proliferation.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by AST5902.

References

An In-depth Technical Guide to AST5902 Mesylate: A Potent, Third-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902, the principal active metabolite of the third-generation epidermal growth factor receptor (EGFR) inhibitor alflutinib (also known as furmonertinib, AST2818), is a critical component in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of AST5902 mesylate, with a focus on its chemical identity, mechanism of action, in vitro potency, and relevant experimental methodologies. As a key mediator of alflutinib's therapeutic effect, AST5902 demonstrates potent and selective inhibition of both EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of targeted cancer therapies.

Chemical Identity and Properties

AST5902 is most commonly available and referred to in the literature and commercial sources as AST5902 trimesylate.

| Property | Value | Citation |

| Compound Name | AST5902 trimesylate | [1] |

| Synonyms | Alflutinib metabolite | [2][3] |

| CAS Number | 2929417-90-1 | [1] |

| Molecular Formula | C₃₀H₄₁F₃N₈O₁₁S₃ | [1] |

| Molecular Weight | 842.88 g/mol | [1] |

| Solubility | Soluble in DMSO at 50 mg/mL (59.32 mM) | [1][3] |

Mechanism of Action

AST5902 functions as an irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI).[2][3] Its mechanism of action is centered on the covalent modification of the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is characteristic of third-generation inhibitors and allows for potent inhibition of EGFR, even in the presence of the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs.

By inhibiting the kinase activity of mutant EGFR, AST5902 effectively blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK pathways. This targeted inhibition leads to the induction of apoptosis and a reduction in tumor growth in cancers driven by EGFR mutations.[4] A key feature of AST5902, shared with its parent compound alflutinib, is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is believed to contribute to a more favorable safety profile by reducing off-target effects.[4]

In Vitro Efficacy

AST5902 demonstrates potent inhibitory activity against clinically relevant EGFR mutations, including classical activating mutations and the T790M resistance mutation. Its in vitro activity is comparable to that of its parent compound, furmonertinib.[4]

Cell-Based IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) values for AST5902 against various EGFR mutations in cell-based assays are summarized below.

| Mutation Type | Cell Line | Activating Mutation | AST5902 IC₅₀ (nM) | Furmonertinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Citation |

| WT EGFR | A431 | WT | 273.1 | 162.6 | 471.6 | [4] |

| Classical Mutations | PC-9 | Ex19Del | 6.1 | 3.3 | 12.9 | [4] |

| H1975 | L858R/T790M | 18 | 10 | 24 | [4] | |

| EGFR Exon 20 Insertion Mutations | Ba/F3 | H773_V774insNPH | 150 | 88 | 331 | [4] |

| Ba/F3 | V769_D770insASV | 126 | 81 | 321 | [4] | |

| Ba/F3 | D770_N771insSVD | 100 | 48 | 214 | [4] | |

| Ba/F3 | D770_N771insNPG | 49 | 31 | 112 | [4] |

Pharmacokinetics

AST5902 is the primary active metabolite of alflutinib, formed mainly through metabolism by the cytochrome P450 enzyme CYP3A4.[5][6] Following oral administration of alflutinib, the plasma exposure of AST5902 is comparable to that of the parent drug at steady state.[5] Both alflutinib and AST5902 contribute to the in vivo pharmacological activity.[5][6] It is important to note that alflutinib is a potent inducer of CYP3A4, while AST5902 exhibits much weaker CYP3A4 induction potential.[3] Co-administration of alflutinib with strong CYP3A4 inducers, such as rifampicin, can significantly decrease the plasma concentrations of both alflutinib and AST5902.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of AST5902.

Cell Proliferation Assay (IC₅₀ Determination)

This protocol describes a standard method for determining the IC₅₀ value of AST5902 against various cancer cell lines expressing different EGFR mutations.

Objective: To quantify the dose-dependent inhibitory effect of AST5902 on the proliferation of EGFR-mutant cancer cells.

Materials:

-

Cancer cell lines (e.g., PC-9, H1975, A431)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of the AST5902 stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Cell Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared AST5902 dilutions or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert the raw luminescence units to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the AST5902 concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Western Blot Analysis of EGFR Pathway Phosphorylation

Objective: To qualitatively or semi-quantitatively assess the inhibitory effect of AST5902 on the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

Materials:

-

Cancer cell lines cultured in 6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AST5902 for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on SDS-PAGE gels, and transfer to PVDF membranes.

-

Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the effect of AST5902 on protein phosphorylation levels.

Conclusion

This compound, as the primary active metabolite of alflutinib, is a potent and selective third-generation EGFR inhibitor. Its strong activity against both classical sensitizing and T790M resistance mutations in EGFR, coupled with a lower potency against wild-type EGFR, underscores its therapeutic potential in the treatment of NSCLC. The data and protocols presented in this guide provide a valuable resource for researchers and clinicians working to advance the understanding and application of targeted therapies in oncology.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. arrivent.com [arrivent.com]

- 5. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]

- 6. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AST5902 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and pharmacologically active metabolite of aflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Aflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which are critical drivers in the progression of non-small cell lung cancer (NSCLC). The metabolic conversion of aflutinib to AST5902 is a key aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the molecular characteristics, metabolic pathways, and experimental evaluation of AST5902 mesylate.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of this compound are summarized in the table below. It is important to distinguish between the mesylate and trimesylate salt forms, as they possess different molecular weights.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C28H33F3N8O5S |

| Molecular Weight | 650.67 g/mol [1] |

Metabolic Pathway of Aflutinib to AST5902

The biotransformation of aflutinib to its active metabolite, AST5902, is primarily mediated by the cytochrome P450 enzyme system in the liver.

EGFR Signaling Pathway Inhibition

AST5902, as an active metabolite of a third-generation EGFR TKI, exerts its therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when constitutively activated by mutations, drives tumor cell proliferation, survival, and metastasis.

Experimental Protocols

In Vitro Metabolism of Aflutinib in Human Liver Microsomes (HLMs)

This protocol is adapted from studies investigating the CYP3A4-mediated metabolism of aflutinib.

Objective: To determine the metabolic profile of aflutinib and the formation of AST5902 in a human liver microsomal model.

Materials:

-

Aflutinib

-

Pooled Human Liver Microsomes (HLMs)

-

100 mM Phosphate-Buffered Saline (PBS), pH 7.4

-

NADPH (reduced form)

-

Ice-cold acetonitrile

-

UPLC-UV/Q-TOF MS system

Procedure:

-

Thaw the HLMs on ice.

-

Prepare a reaction mixture containing 3 µM aflutinib and HLMs (0.5 mg protein/mL) in 100 mM PBS (pH 7.4) to a final volume of 100 µL.

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the metabolic reaction by adding 1.0 mM NADPH.

-

Incubate for 1 hour at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Perform all incubations in duplicate.

-

Analyze the samples using UPLC-UV/Q-TOF MS to identify and quantify aflutinib and its metabolites, including AST5902.

CYP3A4 Enzyme Induction Assay in Human Hepatocytes

This protocol is designed to evaluate the potential of a compound to induce the expression of CYP3A4.

Objective: To assess the CYP3A4 induction potential of aflutinib and AST5902 in cultured human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Collagen-coated 24-well plates

-

Hepatocyte culture medium

-

Aflutinib and AST5902 stock solutions in DMSO

-

Rifampin (positive control)

-

0.1% DMSO in culture medium (vehicle control)

-

TRIzol reagent for RNA extraction

-

Reagents and equipment for qRT-PCR

Procedure:

-

Seed hepatocytes at a density of 7 x 10^5 cells/mL in a collagen-coated 24-well plate.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

-

Treat the hepatocytes with rifampin (10 µM), various concentrations of aflutinib or AST5902 (e.g., 0.003 to 5 µM), or vehicle control (0.1% DMSO) once daily for three consecutive days.

-

After the treatment period, harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP3A4, using a housekeeping gene for normalization.

-

Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a drug candidate's metabolism and enzyme induction potential.

Quantitative Data

Pharmacokinetic Parameters of Aflutinib and AST5902

The pharmacokinetic profiles of aflutinib and its active metabolite AST5902 have been evaluated in clinical trials involving patients with advanced NSCLC. At steady state, the exposures to both aflutinib and AST5902 were found to be comparable.

| Dose of Aflutinib (once daily) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |

| 80 mg | Aflutinib | 45.3 | - |

| AST5902 | 7.68 | - | |

| 40-240 mg (Dose-expansion study) | Aflutinib | - | Comparable to AST5902 at steady state |

| AST5902 | - | Comparable to Aflutinib at steady state |

Data from phase I/II clinical trials (NCT02973763, NCT03127449). Cmax values for the 80 mg dose are from a single-dose study.

In Vitro Efficacy of EGFR TKIs

The following table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for various EGFR TKIs in NSCLC cell lines harboring different EGFR mutations. While specific IC50 values for AST5902 are not detailed in the provided search results, the data for other third-generation inhibitors like osimertinib offer a relevant benchmark.

| Cell Line | EGFR Mutation | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 7 | 0.8 | Comparable to Erlotinib |

| H3255 | L858R | 12 | 0.3 | Comparable to Erlotinib |

These values are indicative and can vary between experiments and laboratories.

Conclusion

This compound is a critical active metabolite of the third-generation EGFR inhibitor aflutinib. Its formation via CYP3A4-mediated metabolism is a key determinant of the overall pharmacological activity of the parent drug. A thorough understanding of its physicochemical properties, metabolic pathway, and interaction with the EGFR signaling cascade is essential for the ongoing development and clinical application of aflutinib in the treatment of NSCLC. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field.

References

In-Depth Technical Guide: Pharmacokinetics of AST5902 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[2] AST5902 is formed through the metabolism of Alflutinib, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and contributes significantly to the overall clinical activity of the drug.[3] This technical guide provides a comprehensive overview of the pharmacokinetics of AST5902 mesylate, including quantitative data, experimental protocols, and relevant signaling pathways.

Pharmacokinetic Profile of AST5902

The pharmacokinetic properties of AST5902 have been evaluated in healthy subjects and patients with NSCLC. The exposure to AST5902 is comparable to that of the parent drug, Alflutinib, at a steady state.[2]

Pharmacokinetic Parameters in Healthy Subjects

A clinical study in healthy male subjects provides key insights into the single-dose pharmacokinetics of AST5902 following oral administration of 80 mg of Alflutinib mesylate under fasted and fed (high-fat meal) conditions.

Table 1: Pharmacokinetic Parameters of AST5902 in Healthy Male Subjects (n=16) after a Single 80 mg Oral Dose of Alflutinib Mesylate [4]

| Parameter | Fasted State (Mean ± SD) | Postprandial State (Mean ± SD) |

| Cmax (ng/mL) | 6.58 ± 1.77 | 5.31 ± 1.34 |

| AUC0-∞ (h*ng/mL) | 572 ± 164 | 529 ± 140 |

| t1/2 (h) | 57.7 ± 15.1 | 58.6 ± 14.9 |

| Tmax (h) [Median (Min-Max)] | 10.0 (4.0 - 24.0) | 8.0 (4.0 - 24.0) |

-

Cmax: Maximum plasma concentration

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity

-

t1/2: Elimination half-life

-

Tmax: Time to reach maximum plasma concentration

The study revealed that the administration of Alflutinib with a high-fat meal resulted in a slight decrease in the systemic exposure of AST5902. Specifically, the Cmax of AST5902 was reduced by approximately 20%, and the AUC0-∞ decreased by about 8% in the postprandial state compared to the fasted state.[4]

Drug Interactions

The metabolism of Alflutinib to AST5902 via CYP3A4 makes it susceptible to drug-drug interactions with strong inducers or inhibitors of this enzyme.

Effect of a Strong CYP3A4 Inducer (Rifampicin)

Co-administration of a single 80 mg dose of Alflutinib with the strong CYP3A4 inducer rifampicin in healthy volunteers had a significant impact on the pharmacokinetics of both the parent drug and AST5902. While Alflutinib exposure was drastically reduced, the effect on AST5902 was more complex. The co-administration led to a 17% decrease in the AUC of AST5902 but a 1.09-fold increase in its Cmax.[3]

Effect of a Strong CYP3A4 Inhibitor (Itraconazole)

Conversely, when Alflutinib was co-administered with the strong CYP3A4 inhibitor itraconazole, the exposure of AST5902 was significantly reduced. In a study with healthy volunteers, the Cmax of AST5902 decreased by 4.849 ng/mL, and the AUC0-∞ decreased by 391.4 h*ng/mL when administered with itraconazole. This is expected, as the inhibition of CYP3A4 would reduce the metabolic conversion of Alflutinib to AST5902.

Experimental Protocols

Bioanalytical Method for AST5902 Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Alflutinib and AST5902 in human plasma.[4]

-

Sample Preparation: Protein precipitation with acetonitrile is used to extract the analytes from the plasma matrix.[4]

-

Chromatography: The separation is achieved on a reversed-phase C18 column with a gradient elution.[4]

-

Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[4]

-

Quantification: The method has a lower limit of quantification of 0.050 ng/mL for AST5902.[4]

Clinical Study Design (Food-Effect Study)

The pharmacokinetic data presented in Table 1 were obtained from a randomized, open-label, single-center, two-period crossover study in 16 healthy male subjects.[4]

-

Dosing: Subjects received a single oral dose of 80 mg Alflutinib mesylate.[4]

-

Study Arms: The study consisted of two periods: administration of the drug under fasting conditions and administration after a high-fat meal, with a washout period between the two.[4]

-

Sample Collection: Blood samples were collected at predefined time points to characterize the pharmacokinetic profile.[4]

Signaling Pathway and Mechanism of Action

As the active metabolite of Alflutinib, AST5902 shares the same mechanism of action, which is the inhibition of the EGFR signaling pathway. Third-generation EGFR TKIs like Alflutinib and its metabolite AST5902 are designed to irreversibly bind to the mutant forms of EGFR, including the T790M resistance mutation, while sparing the wild-type EGFR. This selective inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

The binding of ligands such as EGF to the mutant EGFR triggers a cascade of intracellular events. By inhibiting the tyrosine kinase activity of the receptor, AST5902 effectively blocks the activation of two major downstream signaling pathways: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway. The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring the target EGFR mutations.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by AST5902.

Caption: EGFR signaling pathway and inhibition by this compound.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study of AST5902.

Caption: Experimental workflow for AST5902 pharmacokinetic analysis.

References

In-Depth Technical Guide: AST5902 Mesylate and its Parent Compound Alflutinib in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for a significant subset of NSCLC patients. Targeted therapies with EGFR tyrosine kinase inhibitors (TKIs) have demonstrated remarkable efficacy; however, the emergence of resistance mechanisms, most notably the T790M mutation, has posed a significant clinical challenge.

This technical guide provides a comprehensive overview of Alflutinib (also known as Furmonertinib and AST2818), a third-generation EGFR-TKI, and its principal active metabolite, AST5902 mesylate. Alflutinib is designed to potently and selectively inhibit both the initial sensitizing EGFR mutations and the T790M resistance mutation, offering a critical therapeutic option for patients with advanced NSCLC. This document will delve into the mechanism of action, preclinical and clinical data, and relevant experimental protocols associated with Alflutinib and AST5902.

Mechanism of Action

Alflutinib and its active metabolite, AST5902, are irreversible, third-generation EGFR tyrosine kinase inhibitors.[1][2] Their mechanism of action is centered on the covalent modification of the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR phosphorylation and subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[1][2]

A key advantage of Alflutinib and AST5902 is their high selectivity for mutant forms of EGFR, including the common sensitizing mutations (exon 19 deletions and L858R substitution) and the T790M resistance mutation, while demonstrating significantly less activity against wild-type EGFR.[3] This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic window, leading to a more favorable safety profile compared to earlier generation EGFR TKIs.[2]

The following diagram illustrates the signaling pathway inhibited by Alflutinib and AST5902.

Caption: EGFR signaling pathway and the inhibitory action of Alflutinib/AST5902.

Pharmacokinetics and Metabolism

Alflutinib is orally administered and is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its active N-desmethyl metabolite, AST5902.[1][4] Both Alflutinib and AST5902 contribute to the overall anti-tumor activity.[4] Studies have shown that at steady state, the exposures to Alflutinib and AST5902 are comparable.[5][6]

It is important to note that Alflutinib is also a potent inducer of CYP3A4, which can lead to auto-induction and potentially affect its own metabolism and the metabolism of co-administered drugs that are CYP3A4 substrates.[4][7] Co-administration with strong CYP3A4 inducers, such as rifampicin, can significantly decrease the plasma concentrations of Alflutinib and the total active components, and should therefore be avoided.[1] Conversely, co-administration with strong CYP3A4 inhibitors like itraconazole can increase Alflutinib exposure.[6]

The following diagram illustrates the metabolic pathway of Alflutinib.

Caption: Metabolic conversion of Alflutinib to its active metabolite AST5902.

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of Alflutinib against various EGFR mutations.

In Vitro Activity

The half-maximal inhibitory concentration (IC50) values of Alflutinib have been determined in various cell lines expressing different EGFR mutations.

| EGFR Mutation | Cell Line | Alflutinib IC50 (nM) | Reference |

| G719S | Ba/F3 | 12.4 | [7][8] |

| S768I | Ba/F3 | 21.6 | [7][8] |

| L861Q | Ba/F3 | 3.8 | [7][8] |

| Exon 20 ins (S768_D770dup) | - | 11 | [7] |

| Exon 20 ins (A767_V769dup) | - | 14 | [7] |

| Exon 20 ins (N771_H773dup) | - | 20 | [7] |

Note: Specific IC50 data for AST5902 is limited in publicly available literature, but it is reported to have antineoplastic activity similar to Alflutinib.[4]

In Vivo Activity

Alflutinib has demonstrated significant anti-tumor efficacy in xenograft models of NSCLC.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| EGFR T790M mutant NSCLC | Alflutinib Mesylate | Efficient suppression of tumor cells | [9] |

Clinical Data

Multiple clinical trials have evaluated the safety and efficacy of Alflutinib in patients with advanced NSCLC.

Phase I/II Dose-Escalation and Expansion Study (NCT02973763, NCT03127449)

This study assessed the safety, tolerability, pharmacokinetics, and anti-tumor activity of Alflutinib in patients with advanced NSCLC who had progressed on prior EGFR-TKI therapy and harbored the T790M mutation.[5]

| Parameter | Result |

| Dose Escalation | 20 mg to 240 mg once daily |

| Maximum Tolerated Dose (MTD) | Not reached |

| Objective Response Rate (ORR) (Dose-Expansion) | 76.7% (89 of 116 patients) |

| ORR in patients with CNS metastases | 70.6% (12 of 17 patients) |

Safety Profile: Treatment-related adverse events (AEs) were mostly grade 1 or 2. Grade 3 or higher treatment-related AEs occurred in 8% of patients.[5]

Phase IIb Multicenter Single-Arm Study (NCT03452592)

This study further evaluated the efficacy and safety of Alflutinib (80 mg once daily) in patients with EGFR T790M-mutated NSCLC who had progressed after first/second-generation EGFR-TKIs.[10]

| Endpoint | Result |

| Objective Response Rate (ORR) | 73.6% (95% CI 67.3–79.3) |

| Disease Control Rate (DCR) at 12 weeks | 82.3% (95% CI 76.6-87.1) |

| Median Progression-Free Survival (PFS) | 7.6 months (95% CI 7.0–NA) |

Safety Profile: The most common AEs were increased aspartate aminotransferase, upper respiratory tract infection, and cough. Grade 3 to 5 AEs occurred in 19.1% of patients. No cases of interstitial lung disease were reported.[10]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published studies, the general methodologies can be outlined.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of Alflutinib and AST5902 against various EGFR kinase mutants.

-

Methodology: Recombinant human EGFR proteins (wild-type and various mutants) are incubated with the test compound at varying concentrations in the presence of ATP and a suitable substrate. The kinase activity is measured by quantifying the phosphorylation of the substrate, typically using methods like ELISA, TR-FRET, or radiometric assays. IC50 values are then calculated from the dose-response curves.

Cell-Based Proliferation Assays

-

Objective: To assess the anti-proliferative effect of Alflutinib and AST5902 on NSCLC cell lines with different EGFR mutation statuses.

-

Methodology: NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo. IC50 values are determined by plotting cell viability against drug concentration.

The following diagram outlines a general workflow for in vitro evaluation.

Caption: A generalized workflow for the in vitro assessment of EGFR inhibitors.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Alflutinib in an in vivo setting.

-

Methodology:

-

Cell Implantation: Human NSCLC cells with specific EGFR mutations are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or NOD-SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives Alflutinib orally at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.

-

Clinical Trial Protocol (General Outline for a Phase II Study)

-

Study Design: Multicenter, open-label, single-arm study.

-

Patient Population: Patients with locally advanced or metastatic NSCLC with confirmed EGFR T790M mutation who have progressed on prior EGFR-TKI therapy.[10]

-

Inclusion Criteria: Histologically or cytologically confirmed NSCLC, documented EGFR T790M mutation, measurable disease as per RECIST 1.1, ECOG performance status of 0-1.[10]

-

Exclusion Criteria: Prior treatment with a third-generation EGFR-TKI, history of interstitial lung disease, significant cardiac abnormalities.[11]

-

Treatment: Alflutinib administered orally at a fixed dose (e.g., 80 mg) once daily.[10]

-

Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee according to RECIST 1.1.[10]

-

Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[10]

-

Assessments: Tumor assessments (e.g., CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 6 weeks). Safety is monitored through physical examinations, vital signs, and laboratory tests.

Conclusion

Alflutinib and its active metabolite, this compound, represent a significant advancement in the targeted therapy of EGFR-mutant non-small cell lung cancer. Their potent and selective inhibition of both sensitizing and T790M resistance mutations, coupled with a manageable safety profile, has established Alflutinib as a valuable treatment option for patients who have progressed on earlier-generation EGFR TKIs. Ongoing and future research will continue to define its role in the evolving landscape of NSCLC treatment, including its potential in earlier lines of therapy and in combination with other agents. This technical guide provides a foundational understanding for researchers and clinicians working to further improve outcomes for patients with EGFR-mutant NSCLC.

References

- 1. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]

- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Alflutinib in Locally Advanced or Metastatic Non-Small Cell Lung Cancer Patients With T790M [clin.larvol.com]

- 10. ascopubs.org [ascopubs.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Role of AST5902 in Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to first and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The most common mechanism of this resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Third-generation EGFR TKIs have been developed to specifically target this mutation. This technical guide provides an in-depth overview of AST5902, the principal active metabolite of the third-generation EGFR TKI Alflutinib (AST2818), and its role in circumventing T790M-mediated resistance. We will delve into its mechanism of action, present available preclinical and clinical data, and provide detailed experimental protocols relevant to its evaluation.

Introduction: The Challenge of T790M-Mediated Resistance

EGFR-activating mutations, such as exon 19 deletions and the L858R point mutation, are key drivers in a subset of NSCLC, making EGFR a prime therapeutic target. First and second-generation EGFR TKIs, like gefitinib, erlotinib, and afatinib, initially provide significant clinical benefit. However, the majority of patients eventually develop acquired resistance, with the T790M mutation accounting for approximately 50-60% of cases.

The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 in the ATP-binding pocket of the EGFR kinase domain. This substitution sterically hinders the binding of first and second-generation TKIs and increases the receptor's affinity for ATP, thereby reducing the inhibitor's efficacy. To address this, third-generation EGFR TKIs, designed to covalently bind to the C797 residue in the ATP-binding site and maintain activity against the T790M mutant EGFR, have been developed.

AST5902: An Active Metabolite Targeting T790M

AST5902 is the primary and pharmacologically active metabolite of Alflutinib (AST2818), an orally administered, irreversible third-generation EGFR TKI.[1] In vivo, Alflutinib is metabolized to AST5902, and both compounds exhibit potent and selective inhibitory activity against EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] Pharmacokinetic studies have shown that the exposure to Alflutinib and AST5902 is comparable at a steady state, indicating that AST5902 contributes significantly to the overall clinical efficacy of Alflutinib.[3]

Mechanism of Action

Like its parent compound, AST5902 is designed to act as a covalent inhibitor of the EGFR kinase. It forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR. This irreversible binding effectively blocks the kinase activity of both the sensitizing EGFR mutants (e.g., L858R, exon 19 deletion) and the T790M resistance mutant, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[4] The trifluoroethoxypyridine group in the structure of Furmonertinib and its metabolite AST5902 is thought to enhance the interaction with hydrophobic residues in the EGFR kinase domain.[4]

Preclinical and Clinical Efficacy

While much of the publicly available data focuses on the parent drug, Alflutinib (Furmonertinib), it is established that AST5902 shares a similar activity profile.[2]

In Vitro Activity

Table 1: Preclinical Activity of Alflutinib (Furmonertinib) and AST5902

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| Furmonertinib | EGFR G719S | Cellular | Ba/F3 | 12.4 | [2] |

| AST5902 | Various EGFR mutants | Cellular | Various | Similar to Furmonertinib | [2] |

In Vivo and Clinical Data

Clinical trials of Alflutinib (Furmonertinib) have demonstrated significant anti-tumor activity in patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.

A phase IIb study of Alflutinib in patients with EGFR T790M-mutated NSCLC reported an objective response rate (ORR) of 73.6%.[5] In a dose-expansion study, the overall ORR was 76.7% in patients with T790M-positive NSCLC.[3] These robust clinical responses underscore the potent in vivo activity of Alflutinib and its active metabolite, AST5902, against T790M-driven tumors.

Table 2: Clinical Efficacy of Alflutinib in T790M-Positive NSCLC

| Study | Number of Patients | Treatment | Objective Response Rate (ORR) | Reference |

| Phase IIb (NCT03452592) | 220 | Alflutinib 80 mg once daily | 73.6% | [5] |

| Dose-Expansion (NCT03127449) | 116 | Alflutinib 40-240 mg once daily | 76.7% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of EGFR inhibitors like AST5902.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of AST5902 against purified EGFR T790M kinase.

Methodology (LanthaScreen™ Eu Kinase Binding Assay): [6]

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human EGFR T790M enzyme and Eu-anti-tag antibody in Kinase Buffer A.

-

Prepare a serial dilution of AST5902 in DMSO, followed by a further dilution in Kinase Buffer A.

-

Dilute the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted AST5902 or DMSO (vehicle control) to the assay wells.

-

Add 5 µL of the EGFR T790M enzyme/antibody mixture to each well.

-

Add 5 µL of the diluted tracer to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Measure the emission signals at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the AST5902 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay

Objective: To assess the effect of AST5902 on the proliferation of NSCLC cell lines harboring the EGFR T790M mutation (e.g., H1975).

Methodology (MTS Assay):

-

Cell Culture:

-

Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure (96-well plate format):

-